2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as THC, the primary psychoactive component of marijuana.
Mécanisme D'action
2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide acts on the same cannabinoid receptors in the brain as THC, the primary psychoactive component of marijuana. Specifically, it binds to the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and memory. 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antipsychotic effects. Studies have also shown that 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide can modulate the immune system, reducing inflammation and oxidative stress. However, the compound's psychoactive effects may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide is its high potency, which allows for the use of smaller doses in experiments. Additionally, the compound's chemical stability and solubility make it easy to handle and store. However, the psychoactive effects of 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide may limit its use in certain experiments, and its potential for abuse and dependence must be taken into consideration.
Orientations Futures
There are several future directions for research on 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide. One area of interest is the compound's potential as a treatment for neurological disorders, including epilepsy and multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and administration methods for 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide, as well as its potential for long-term use. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide and its potential for interactions with other drugs.
Méthodes De Synthèse
2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzoyl chloride with hydrazine hydrate, followed by reaction with 3-methylphenylacetic acid and acetic anhydride. Another method involves the reaction of 2-methylbenzoylhydrazine with 3-methylphenylacetyl chloride in the presence of a base. The purity of the synthesized compound can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and depression. Studies have also investigated the compound's potential as an anti-inflammatory agent, as well as its effects on the immune system. 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has shown promise in preclinical studies as a potential treatment for various diseases, including cancer, epilepsy, and multiple sclerosis.
Propriétés
IUPAC Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-6-5-8-13(10-11)18-16(22)17(23)20-19-15(21)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINTZJVJLRFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NNC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.